2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid
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Description
2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid is a useful research compound. Its molecular formula is C19H23N5O6 and its molecular weight is 417.422. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Complex molecules similar to the one often undergo detailed synthesis and characterization processes to understand their chemical properties and potential applications. For example, research on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside, demonstrates the intricate methods involved in producing and studying compounds with unique functionalities (B. Piekarska‐Bartoszewicz & Andrzej Tcmeriusz, 1993). Similarly, the synthesis and structural characterization of triorganotin(IV) complexes provide insights into how complex molecules interact with metals, offering potential pathways for developing new materials or catalysts (T. Baul et al., 2002).
Biological Evaluation and Applications
Research on compounds with specific structural features, such as phenoxy acetic acid derivatives, highlights their potential in biological applications. For instance, novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the therapeutic potential of such molecules (R. Dahiya et al., 2006). Additionally, the synthesis, characterization, antioxidant, and selective xanthine oxidase inhibitory studies of transition metal complexes of novel amino acid-bearing Schiff base ligand indicate a route to discovering new antioxidant agents or pharmaceuticals (M. Ikram et al., 2015).
Advanced Material Development
The synthesis of fluorescent amino acids, like the rac-(7-hydroxycoumarin-4-yl)ethylglycine, from compounds structurally related to the one mentioned, opens up possibilities for creating novel bioimaging tools or probes (M. Braun & T. Dittrich, 2010). Furthermore, research into the use of phloretic acid for enhancing the reactivity of molecules towards benzoxazine ring formation suggests potential applications in creating new polymers or materials with specific properties (Acerina Trejo-Machin et al., 2017).
properties
IUPAC Name |
2-[[7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O6/c1-3-11-5-4-6-13(7-11)30-10-12(25)9-24-15-16(21-18(24)20-8-14(26)27)23(2)19(29)22-17(15)28/h4-7,12,25H,3,8-10H2,1-2H3,(H,20,21)(H,26,27)(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZNAPMKGPOVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(=O)O)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805230 |
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